6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid
Overview
Description
6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid is a chemical compound with the CAS Number: 1196154-13-8 . It has a molecular weight of 242.03 . It is a solid substance stored in a refrigerator .
Synthesis Analysis
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The progress made in synthetic methods and its reactivity and multifarious biological activity have been compiled in several studies .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4BrN3O2/c8-5-3-11-2-4 (7 (12)13)10-6 (11)1-9-5/h1-3H, (H,12,13) .Physical and Chemical Properties Analysis
This compound is a solid substance . It is stored in a refrigerator .Scientific Research Applications
Synthesis of Derivatives for Antimicrobial Activity : A study detailed the synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides by condensing imidazo[1,2-a]pyrazine-2-carboxylic acid with different amines. These compounds showed promising antimicrobial activity (Jyothi & Madhavi, 2019).
Immunomodulatory and Anticancer Activities : A derivative of 6-bromoimidazo[1,2-a]pyrazine was found to have significant immunomodulatory and anticancer activities, particularly against colon carcinoma and hepatocellular carcinoma cells (Abdel‐Aziz et al., 2009).
Anti-inflammatory Applications : Compounds derived from imidazo[1,2-a]pyrazine, including 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid, were evaluated for their anti-inflammatory activity. These derivatives showed potential as anti-inflammatory agents (Abignente et al., 1992).
Development of Molecular Hybrids for Biological Applications : Molecular hybrids containing benzimidazole and pyrazole structural motifs, derived from imidazo[1,2-a]pyrazine, were synthesized and evaluated. These compounds displayed anti-inflammatory and anticancer activities (Sivaramakarthikeyan et al., 2020).
Cardiac-Stimulating Properties : Research has shown that certain imidazo[1,2-a]pyrazine derivatives, potentially including this compound, exhibit cardiac-stimulating properties. These compounds could increase cyclic AMP tissue concentration and have phosphodiesterase-inhibiting properties (Sablayrolles et al., 1984).
Uterine-Relaxing and Antibronchospastic Properties : A series of imidazo[1,2-alpha]pyrazine derivatives demonstrated in vitro uterine-relaxing and in vivo antibronchospastic activities (Sablayrolles et al., 1984).
Safety and Hazards
The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which 6-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid belongs, are known to interact with various targets in the body, contributing to their wide range of applications in medicinal chemistry .
Mode of Action
It is known that imidazo[1,2-a]pyridines can interact with their targets through various mechanisms, including direct binding, inhibition, or modulation .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to influence a variety of biochemical pathways due to their broad spectrum of biological activity .
Result of Action
Compounds within the imidazo[1,2-a]pyridine class are known to have a wide range of effects at the molecular and cellular level, contributing to their diverse therapeutic applications .
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-3-11-2-1-9-6(11)5(10-4)7(12)13/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWFNUFLTNAHLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C(C2=N1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857531 | |
Record name | 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196154-13-8 | |
Record name | 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196154-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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